[4-(4-Fluorobenzyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzyl group and a triazolopyrimidine moiety, making it a subject of study for its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine and triazolopyrimidine intermediates. The fluorobenzyl group is introduced through nucleophilic substitution reactions. Common reagents used in these reactions include fluorobenzyl bromide and piperazine, which react under basic conditions to form the desired intermediate. The final step involves the coupling of the piperazine intermediate with the triazolopyrimidine moiety under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the nucleophilic substitution steps and the application of high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-cancer and neuroprotective properties, making it a promising candidate for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the triazolopyrimidine moiety contributes to its overall stability and bioactivity. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorobenzyl moieties but lacks the triazolopyrimidine group.
1-(2-Fluorophenyl)piperazine: Similar to the above compound but with the fluorine atom in a different position.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is unique due to the presence of the triazolopyrimidine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C17H17FN6O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C17H17FN6O/c18-14-4-2-13(3-5-14)12-22-8-10-23(11-9-22)16(25)15-20-17-19-6-1-7-24(17)21-15/h1-7H,8-12H2 |
InChI Key |
MLTXFDYJTDHUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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